
Triphenyl(propyl)phosphonium
Overview
Description
Triphenyl(propyl)phosphonium is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a propyl chain. Its general structure is $ \text{P}^+(\text{C}6\text{H}5)3(\text{C}3\text{H}7) $, with the counterion typically being bromide (CAS 6228-47-3) or iodide (CAS 14350-50-6) . The molecular formula for the bromide variant is $ \text{C}{21}\text{H}_{22}\text{BrP} $, with a molecular weight of 385.28 g/mol .
This compound is widely used as a phase-transfer catalyst and intermediate in organic synthesis. For example, it facilitates the formation of alcohols from lactols via Wittig-like reactions . Its positively charged phosphonium center and hydrophobic aromatic groups enhance solubility in organic solvents, making it valuable in nucleophilic substitution and alkylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromopropane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile, under reflux conditions. The general reaction is as follows:
P(C6H5)3+CH3CH2CH2Br→P(C6H5)3CH2CH2CH3Br
Industrial Production Methods: On an industrial scale, the synthesis of this compound bromide follows similar principles but is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(propyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Wittig Reactions: It is frequently used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide, cyanide, and alkoxides.
Solvents: Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products: The major products depend on the specific reaction but often include substituted phosphonium salts or alkenes in the case of Wittig reactions.
Scientific Research Applications
Mitochondrial Targeting in Drug Delivery
Overview
Mitochondria are crucial organelles involved in energy production and cellular signaling. Targeting drugs to mitochondria can enhance therapeutic efficacy, particularly in diseases like cancer and neurodegenerative disorders. Triphenyl(propyl)phosphonium serves as a lipophilic cation that facilitates the delivery of therapeutic agents specifically to mitochondria.
Mechanism of Action
The mechanism relies on the positive charge of this compound, which promotes its accumulation within the negatively charged mitochondrial matrix. This property allows for the selective targeting of various pharmacophores to mitochondria, enhancing their bioavailability and effectiveness against mitochondrial dysfunctions .
Case Studies
- MitoQ : A well-known mitochondria-targeted antioxidant that utilizes the triphenylphosphonium moiety to mitigate oxidative stress in cells. Clinical studies have shown its potential in reducing mitochondrial dysfunction associated with aging and neurodegenerative diseases .
- Aggregation-Induced Emission Probes : Compounds like TPE-TPP have been synthesized to monitor mitochondrial activity. These probes exhibit enhanced fluorescence upon aggregation, allowing for real-time imaging of mitochondrial dynamics in living cells .
Antiproliferative Activity in Cancer Therapy
Overview
this compound derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The incorporation of this moiety into natural product-based molecules has shown promise in enhancing their cytotoxicity.
Synthesis and Evaluation
Recent studies have synthesized derivatives of allylpolyalkoxybenzenes conjugated with triphenylpropylphosphonium. These compounds were evaluated for their cytotoxicity using assays such as MTT and Click-iT-EdU, revealing that certain derivatives exhibited significant growth inhibition in cancer cells while sparing non-malignant cells .
Key Findings
- A series of triphenylpropylphosphonium salts demonstrated a correlation between hydrophobicity and cytotoxicity, where longer alkyl chains increased mitochondrial accumulation and subsequent cell death in cancer cells .
- Specific compounds like dodecyl-triphenylphosphonium were found to impair mitochondrial function at low concentrations, indicating a targeted approach to induce apoptosis selectively in malignant cells .
Antibacterial Applications
Overview
The antibacterial properties of this compound have been explored as a strategy to combat multidrug-resistant bacteria. Modifying existing antibiotics with this moiety has shown enhanced efficacy against Gram-positive bacteria.
Mechanism of Action
this compound-modified antibiotics target bacterial membranes, disrupting their integrity and inhibiting essential functions such as biofilm formation and antibiotic efflux mechanisms. This approach leverages the similarities between mitochondrial and bacterial membranes to improve drug delivery .
Case Studies
- Ciprofloxacin Derivatives : this compound-conjugated ciprofloxacin showed significantly improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The modified compounds demonstrated lower minimum inhibitory concentrations (MICs), indicating higher potency compared to unmodified ciprofloxacin .
- The study highlighted that TPP-conjugated antibiotics could effectively inhibit biofilm formation by MRSA, showcasing their potential for treating persistent infections .
Mechanism of Action
The mechanism by which triphenyl(propyl)phosphonium exerts its effects varies depending on the application. In Wittig reactions, the phosphonium ylide formed from the compound reacts with carbonyl compounds to form alkenes. In biological systems, the compound’s ability to accumulate in mitochondria is due to the positive charge on the phosphonium ion, which is attracted to the negatively charged mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonium Salts
n-Butyl(triphenyl)phosphonium Salts
- Structure : Features a butyl chain ($ \text{C}4\text{H}9 $) instead of propyl.
- Key Similarities :
- Differences :
(3-Phenylpropyl)triphenylphosphonium Bromide
- Structure : Propyl chain modified with a terminal phenyl group ($ \text{C}6\text{H}5 $) .
- Enhanced stability in polar solvents due to the hydrophobic phenyl group.
[3-Carboxypropyl-~2~H₆]triphenylphosphonium Bromide
- Structure : Deuterated propyl chain with a carboxylic acid group ($ \text{C}{22}\text{H}{16}\text{D}6\text{BrO}2\text{P} $, MW 435.33 g/mol) .
- Applications :
[3-(Dimethylamino)propyl]triphenylphosphonium Bromide
- Structure: Propyl chain substituted with a dimethylamino group ($ \text{C}{23}\text{H}{28}\text{BrNP} $, MW 428.36 g/mol) .
- Key Properties: The amino group introduces polarity, improving solubility in aqueous media. Potential use in targeted therapies due to enhanced cellular uptake and interaction with biological membranes .
Comparative Data Table
Biological Activity
Triphenyl(propyl)phosphonium (TPP) is a quaternary ammonium compound that has gained attention in medicinal chemistry due to its unique biological properties, particularly in the context of drug delivery and antimicrobial activity. This article provides a comprehensive overview of the biological activity of TPP, highlighting its mechanisms of action, therapeutic applications, and recent research findings.
TPP compounds are known for their ability to target mitochondria, leveraging their lipophilic nature to penetrate cellular membranes. The following mechanisms have been identified:
- Mitochondrial Targeting : TPP cations accumulate in mitochondria due to the negative membrane potential, making them effective carriers for drug delivery to these organelles .
- Antioxidant Properties : TPP-modified peptides have shown enhanced radical scavenging activity, which can protect cells from oxidative stress .
- Antimicrobial Activity : TPP derivatives have been found to disrupt bacterial membranes, inhibiting growth and biofilm formation in multidrug-resistant (MDR) strains .
2. Antimicrobial Activity
Recent studies have demonstrated the efficacy of TPP in combating MDR bacteria. For instance, TPP-conjugated ciprofloxacin derivatives exhibited significantly improved antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.39 to 89.02 µg/mL, showcasing their potential as novel antimicrobial agents .
Table 1: Antibacterial Activity of TPP-Conjugated Ciprofloxacin Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
CFX-ester-PPh₃ | 11.12 | MRSA ST5 5016 |
CFX-amide-PPh₃ | 2.78 | MRSA ST5 5016 |
CFX | 128 | MRSA ST5 5016 |
This table illustrates the enhanced potency of TPP-modified antibiotics compared to their unmodified counterparts.
3. Anticancer Properties
The incorporation of TPP into anticancer agents has been shown to enhance selectivity and efficacy against cancer cells while minimizing toxicity to normal cells. For example, TPP-conjugated compounds demonstrated significant cytotoxicity against various human cancer cell lines with IC₅₀ values below 10 µM . The mechanism involves disruption of mitochondrial function, leading to increased oxidative stress and apoptosis in cancer cells.
Table 2: Cytotoxicity of TPP Derivatives in Cancer Cell Lines
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Dodecyl-TPP | 0.25 | MCF-7 (breast carcinoma) |
Alkyl-TPP | <10 | Various cancer lines |
4. Case Studies
Case Study 1: Modification of Antibiotics with TPP
A study explored the modification of ciprofloxacin with TPP moieties to enhance its antibacterial properties against MDR bacteria. The results indicated that both ester and amide derivatives significantly improved antibacterial activity and reduced biofilm formation .
Case Study 2: Antiproliferative Activity
Research on various TPP derivatives revealed that those with longer hydrophobic chains exhibited increased cytotoxicity towards melanoma cells while sparing non-malignant cells. This selectivity is attributed to the preferential accumulation of TPP in mitochondria of cancer cells .
5. Conclusion
This compound represents a promising compound in the field of drug development due to its ability to enhance the pharmacological properties of various therapeutic agents. Its applications in targeting mitochondria for drug delivery, combating multidrug-resistant infections, and selectively inducing apoptosis in cancer cells highlight its potential as a versatile tool in modern medicine.
Properties
CAS No. |
15912-75-1 |
---|---|
Molecular Formula |
C21H23BrP+ |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
triphenyl(propyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI Key |
XMQSELBBYSAURN-UHFFFAOYSA-N |
SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Key on ui other cas no. |
15912-75-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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